4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as an acetyloxy group, a nitro group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester typically involves multiple steps. One common method starts with the nitration of 2-naphthalenecarboxylic acid to introduce the nitro group at the 8-position. This is followed by esterification with ethanol to form the ethyl ester. Finally, acetylation of the hydroxyl group at the 4-position yields the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acidic or basic catalysts for esterification and acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-amino-, ethyl ester.
Hydrolysis: 2-Naphthalenecarboxylic acid, 4-hydroxy-, 8-nitro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which may have biological effects. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester: Similar structure but with a dimethylamino group instead of a nitro group.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester: Lacks the nitro group.
2-Naphthalenecarboxylic acid, 4-hydroxy-, 8-nitro-: Lacks the ethyl ester group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetyloxy and nitro groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C15H13NO6 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-8-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-3-21-15(18)10-7-12-11(14(8-10)22-9(2)17)5-4-6-13(12)16(19)20/h4-8H,3H2,1-2H3 |
InChI Key |
NNFHYEPQXPYWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)OC(=O)C |
Origin of Product |
United States |
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